molecular formula C12H13F2NOS B2870271 (3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797611-83-6

(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2870271
CAS No.: 1797611-83-6
M. Wt: 257.3
InChI Key: HYLNNBYQKHNIPN-UHFFFAOYSA-N
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Description

“(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NOS and a molecular weight of 257.3. It is a derivative of phenyl(pyrrolidin-1-yl)methanone, which has exhibited notable bioactivity .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of phenyl(pyrrolidin-1-yl)methanone derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The organic phase is usually washed, dried, and then concentrated under pressure. The target product is separated by silica-gel column chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Future Directions

The future directions for research on “(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could be a promising area of study .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NOS/c1-17-9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLNNBYQKHNIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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